molecular formula C15H14N2O B2708363 2-[(3-methylphenoxy)methyl]-1H-benzimidazole CAS No. 3156-24-9

2-[(3-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2708363
CAS No.: 3156-24-9
M. Wt: 238.29
InChI Key: AHGFRGJUURRDBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 3-methylphenol with benzimidazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-[(3-methylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring or the phenoxy group are replaced by other groups.

Scientific Research Applications

2-[(3-methylphenoxy)methyl]-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-[(3-methylphenoxy)methyl]-1H-benzimidazole can be compared with other similar compounds such as:

    2-[(2-methylphenoxy)methyl]-1H-benzimidazole: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.

    2-[(4-methylphenoxy)methyl]-1H-benzimidazole: Another structural isomer with the methyl group in a different position.

    2-[(3-chlorophenoxy)methyl]-1H-benzimidazole: A compound with a chlorine atom instead of a methyl group on the phenoxy ring.

These similar compounds may exhibit different chemical and biological properties due to the variations in their structures, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-[(3-methylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-5-4-6-12(9-11)18-10-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGFRGJUURRDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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